molecular formula C17H16N2O2 B4498604 N-(2,4-dimethoxyphenyl)-4-quinolinamine

N-(2,4-dimethoxyphenyl)-4-quinolinamine

货号: B4498604
分子量: 280.32 g/mol
InChI 键: LLIPVGKJSRUEGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2,4-Dimethoxyphenyl)-4-quinolinamine is a 4-anilinoquinoline derivative characterized by a quinoline core substituted at the 4-position with a 2,4-dimethoxyphenylamine group.

属性

IUPAC Name

N-(2,4-dimethoxyphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-12-7-8-16(17(11-12)21-2)19-15-9-10-18-14-6-4-3-5-13(14)15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIPVGKJSRUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structure-Activity Relationship (SAR) Insights

Methoxy Group Positioning: 2,4-Dimethoxy substitution on phenyl (target compound) vs. 2,5-dimethoxy () alters electronic distribution.

Heterocyclic Core Impact: Quinoline’s planar structure facilitates intercalation with DNA or hydrophobic enzyme pockets, whereas thiazole () offers conformational flexibility for binding to tubulin’s colchicine site .

Halogen vs.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-dimethoxyphenyl)-4-quinolinamine, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step organic reactions, such as condensation of 2,4-dimethoxyaniline with quinoline precursors. Key steps may include Buchwald-Hartwig amination or Ullmann coupling to form the C–N bond between the aryl and quinoline moieties . Optimization requires careful control of temperature (e.g., 80–120°C), solvent choice (e.g., DMF or toluene), and catalysts (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. What spectroscopic and analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., methoxy groups at 2,4-positions and quinoline ring protons) .
  • Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., m/z 294 [M+H]+ in LCMS) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (e.g., retention time 0.66 minutes under specific conditions) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential: MTT assays on cancer cell lines to measure cytotoxicity .
  • Enzyme Inhibition: Fluorescence-based assays to test interactions with targets like bacterial RNA polymerase or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact of assay conditions .
  • Structural Analog Comparison: Compare data with structurally similar compounds (e.g., N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives) to identify critical substituents influencing activity .
  • Target Validation: Use CRISPR/Cas9 knockout models or RNA interference to confirm target specificity .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic Substituent Variation: Modify methoxy groups (e.g., replace with halogens or alkyl chains) and evaluate changes in bioactivity .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial RNA polymerase .
  • Pharmacophore Mapping: Identify essential moieties (e.g., quinoline core, methoxy groups) using software like Schrödinger .

Q. How can synthetic scalability be addressed without compromising compound integrity?

  • Flow Chemistry: Continuous synthesis reduces side reactions and improves reproducibility for scale-up .
  • Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • In-Process Monitoring: Use PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress .

Methodological Considerations

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma Stability Assays: Exposure to human or animal plasma to evaluate metabolic susceptibility .
  • Forced Degradation Studies: Use heat, light, or oxidizers (e.g., H2O2) to identify degradation pathways .

Q. How can researchers differentiate between specific and nonspecific interactions in cellular assays?

  • Competitive Binding Assays: Use unlabeled competitors to displace binding in fluorescence polarization assays .
  • Negative Controls: Test against structurally unrelated compounds or inactive enantiomers .
  • CRISPR-Modified Cell Lines: Use cells lacking the putative target protein to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-4-quinolinamine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-4-quinolinamine

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